REACTION_CXSMILES
|
OC(COC1C=CC=CC=1OC)CN1CCC([N:10]2[CH2:14][CH2:13][N:12](C3C=CC(Cl)=CC=3)C2=O)CC1.[Cl:33][C:34]1[CH:40]=[CH:39][C:37](N)=[CH:36][CH:35]=1.Br.BrCCN>C(C(CC)=O)C>[Cl:33][C:34]1[CH:40]=[CH:39][C:37]([CH:13]([NH2:12])[CH2:14][NH2:10])=[CH:36][CH:35]=1 |f:2.3|
|
Name
|
1-[2-hydroxy-3-(2-methoxyphenyloxy)-propyl]-4-[2-(4-chloroanilino)-ethylamino]-piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CN1CCC(CC1)N1C(N(CC1)C1=CC=C(C=C1)Cl)=O)COC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
2-bromoethylamine-hydrobromide
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCN
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The black solution is then concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with three 100 ml portions of chloroform
|
Type
|
DISTILLATION
|
Details
|
The residual oil is fractionally distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CN)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |